2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride
Overview
Description
The compound "2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers discuss various sulfonyl chlorides and their applications in organic synthesis, which can provide insights into the chemical behavior and properties of sulfonyl chloride derivatives. Sulfonyl chlorides are known to be versatile intermediates in organic chemistry, often used for the synthesis of sulfonamides and other sulfur-containing compounds .
Synthesis Analysis
The synthesis of sulfonyl chloride derivatives typically involves the chlorination of sulfur-containing compounds. For example, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride is synthesized and used as a sulfonating agent for amines, showing the versatility of sulfonyl chlorides in amine synthesis . Similarly, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by the interaction of N-methyl-benzenesulfonamides with chlorosulfonic acid . These methods highlight the reactivity of sulfonyl chlorides and their utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group attached to a chloride atom. The papers provide detailed structural information on related compounds, such as the X-ray single crystal diffraction data for isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which helps in understanding the steric and electronic properties of these molecules . The molecular structure significantly influences the reactivity and the type of reactions these compounds can undergo.
Chemical Reactions Analysis
Sulfonyl chlorides are known for their ability to undergo various chemical reactions. They can react with amines to form sulfonamides, as seen in the synthesis of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides , or with alcohols to form sulfonate esters . The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring, as well as by the steric hindrance around the sulfonyl group. The papers also discuss the use of sulfonyl chlorides in the synthesis of N-sulfonyl imines and in tandem Knoevenagel–Michael reactions , demonstrating their versatility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The presence of the sulfonyl group imparts polarity to the molecule, which can affect solubility and reactivity. The papers do not provide specific physical property data for "this compound," but the properties of related compounds suggest that sulfonyl chlorides are typically solids at room temperature and may have varying solubilities in organic solvents . The chemical properties, such as reactivity towards nucleophiles, are well-documented, with sulfonyl chlorides being electrophilic in nature and readily reacting with various nucleophiles to form sulfonamides, sulfones, and other sulfur-containing compounds .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-1,3-dioxoisoindole-5-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFAQXYDTSREKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588132 | |
Record name | 2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
503469-97-4 | |
Record name | 2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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